trans-(4-(Trifluoromethyl)cyclohexyl)methanol
Description
Introduction to trans-(4-(Trifluoromethyl)cyclohexyl)methanol
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines as ((1r,4r)-4-(trifluoromethyl)cyclohexyl)methanol. Its stereochemical designation (trans) refers to the spatial arrangement of substituents on the cyclohexane ring. Alternative names include:
The compound has multiple CAS Registry Numbers, including 1202577-61-4 (trans isomer) and 883731-58-6 . Its molecular formula is C₈H₁₃F₃O , with a molecular weight of 182.18 g/mol .
Table 1: Nomenclature and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ((1r,4r)-4-(trifluoromethyl)cyclohexyl)methanol | |
| CAS Numbers | 1202577-61-4 (trans), 883731-58-6 | |
| Molecular Formula | C₈H₁₃F₃O | |
| SMILES Notation | OC[C@H]1CCC@HCC1 |
Molecular Structure and Formula
The molecule consists of a cyclohexane ring with two substituents:
- A trifluoromethyl (-CF₃) group at the 4-position.
- A hydroxymethyl (-CH₂OH) group at the 1-position.
The trans configuration places these groups on opposite faces of the cyclohexane ring, as confirmed by its stereodescriptors (1r,4r). This arrangement minimizes steric hindrance and stabilizes the chair conformation of the cyclohexane ring.
Key Structural Features:
- Cyclohexane Ring : Adopts a chair conformation with axial-equatorial substituent positioning.
- Trifluoromethyl Group : Introduces electronegativity and lipophilicity, enhancing metabolic stability.
- Hydroxymethyl Group : Provides a site for hydrogen bonding and further chemical modifications.
The molecular formula C₈H₁₃F₃O corresponds to a molar mass of 182.18 g/mol , corroborated by mass spectrometry data.
Physicochemical Properties
Molecular Weight
The molecular weight is 182.18 g/mol , calculated from its formula and verified experimentally.
Boiling Point
The boiling point is 182.2 ± 35.0°C at 760 mmHg . This wide range reflects variations in experimental conditions and purity levels.
Density
The density is 1.2 ± 0.1 g/cm³ , consistent with fluorinated cyclohexane derivatives.
Melting Point
No definitive melting point is reported, suggesting the compound may exist as a liquid or amorphous solid under standard conditions.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 182.18 g/mol | |
| Boiling Point | 182.2 ± 35.0°C (760 mmHg) | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Melting Point | Not reported |
Properties
IUPAC Name |
[4-(trifluoromethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUAPKHFRXRMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657936, DTXSID701268125 | |
| Record name | [4-(Trifluoromethyl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(Trifluoromethyl)cyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883731-58-6, 1202577-63-6 | |
| Record name | 4-(Trifluoromethyl)cyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883731-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Trifluoromethyl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(Trifluoromethyl)cyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(trifluoromethyl)cyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reduction of Trifluoromethyl-Substituted Cyclohexanecarboxylic Acids
Method Overview:
The most established approach involves the reduction of trifluoromethyl cyclohexanecarboxylic acids, which are readily available or can be synthesized via high-pressure hydrogenation of trifluoromethyl benzoic acid derivatives. This process typically employs catalytic hydrogenation under high pressure and temperature conditions to convert the carboxylic acid to the corresponding alcohol.
Reaction Conditions and Steps:
- Starting Material: Trifluoromethyl cyclohexanecarboxylic acid (CAS No. 1202577-61-4).
- Catalyst: Nickel-based catalysts, such as W-2 type skeleton nickel, are commonly used due to their efficacy in hydrogenation reactions.
- Reagents: Sodium hydroxide (NaOH) solution facilitates the reduction process in alkaline media.
- Conditions:
- High-pressure hydrogenation at 7.0–7.5 MPa.
- Temperatures ranging from 185°C to 200°C.
- Reaction time varies from 20 to 24 hours for complete conversion.
- Procedure:
- Dissolve trifluoromethyl benzoic acid in an aqueous NaOH solution.
- Add the nickel catalyst and purge with nitrogen to remove oxygen.
- Introduce hydrogen gas at high pressure and maintain the temperature.
- After completion, filter out the catalyst, acidify the mixture with hydrochloric acid, and extract the product with an organic solvent such as isopropyl ether.
- Recrystallize from a mixture of isopropyl ether and n-heptane to obtain high-purity trans isomer (>99%).
- This method achieves yields up to 60–87% for the trans-isomer, with purity exceeding 99.2% after recrystallization.
- The process is scalable and suitable for industrial production due to the availability of raw materials and straightforward purification steps.
Epimerization Techniques for Stereoisomer Enrichment
Method Overview:
Since the trans isomer often forms as a mixture with the cis isomer, epimerization methods are employed to enrich the trans form. This involves heating the mixture with potassium hydroxide in high-boiling solvents like ethylene glycol, which facilitates stereochemical inversion.
- Heating cis- or mixture forms at 130–220°C with potassium hydroxide can convert cis to trans with high efficiency, achieving purities of 93–99%.
- Multiple recrystallizations are often necessary to isolate the trans isomer with high purity, which can be inefficient for large-scale production.
- Conventional epimerization processes are time-consuming and yield lower overall efficiency, making them less ideal for industrial-scale synthesis.
Alternative Synthetic Routes
a. Catalytic Hydrogenation of Trifluoromethyl Benzoic Acid Derivatives:
High-pressure hydrogenation of trifluoromethyl benzoic acids over nickel catalysts is a common route, as detailed in patent literature, providing a practical pathway to the corresponding cyclohexanecarboxylic acids, which are then reduced to alcohols.
b. Direct Reduction of Trifluoromethyl-Substituted Aromatic Precursors:
Some methods involve the catalytic hydrogenation of aromatic trifluoromethyl compounds, followed by oxidation and reduction steps to reach the desired alcohol.
Summary of Key Data
| Preparation Method | Raw Material | Catalyst | Conditions | Yield | Purity | Remarks |
|---|---|---|---|---|---|---|
| Catalytic hydrogenation of trifluoromethyl cyclohexanecarboxylic acids | Trifluoromethyl cyclohexanecarboxylic acid | Nickel (W-2 type) | 7.0–7.5 MPa, 185–200°C, 20–24h | 60–87% | >99% | Suitable for industrial scale |
| Epimerization of cis/trans mixtures | Mixture of isomers | Potassium hydroxide | 130–220°C | Variable | 93–99% trans | Multi-step, less efficient |
Notes on Purification and Scale-up
- Recrystallization from mixed solvents such as isopropyl ether and n-heptane is effective for high-purity trans isomers.
- The raw materials are commercially available and inexpensive, making the process economically viable.
- The reaction parameters can be optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
trans-(4-(Trifluoromethyl)cyclohexyl)methanol: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The trifluoromethyl group can be reduced under specific conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : The major products include 4-(trifluoromethyl)cyclohexanone and 4-(trifluoromethyl)cyclohexanoic acid .
Reduction: : The reduction of the trifluoromethyl group can yield 4-(trifluoromethyl)cyclohexane .
Substitution: : The substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, trans-(4-(Trifluoromethyl)cyclohexyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing the diversity of chemical compounds that can be produced .
Biology
The compound's unique properties make it valuable for biological research. It has been studied for its potential role as an enzyme inhibitor and in receptor binding assays. These studies help elucidate how this compound interacts with biological systems, affecting enzyme activity and metabolic pathways . Understanding these interactions is crucial for assessing its potential as a pharmaceutical agent.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for agrochemical formulations and other industrial uses .
Case Studies
Several studies have highlighted the applications of this compound:
- Enzyme Inhibition Studies: Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways. This property may lead to its development as a therapeutic agent targeting specific diseases .
- Receptor Binding Assays: Studies involving receptor binding have shown that this compound exhibits significant interactions with various receptors, suggesting its potential use in drug development .
Mechanism of Action
The mechanism by which trans-(4-(Trifluoromethyl)cyclohexyl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved would depend on the biological context and the specific interactions with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Ring
The following table compares trans-(4-(Trifluoromethyl)cyclohexyl)methanol with analogs differing in substituent type, position, and stereochemistry:
Key Observations:
Trifluoromethyl vs. Hydroxyl Groups: Replacing the hydroxymethyl group in the target compound with a hydroxyl group (as in trans-4-(Trifluoromethyl)cyclohexanol) reduces molecular weight and lipophilicity, limiting its utility in hydrophobic drug formulations .
Fluorine Substitution: The (4,4-Difluorocyclohexyl)methanol derivative shows lower LogP due to reduced hydrophobicity compared to trifluoromethyl analogs, making it more suitable for aqueous-phase reactions .
Aromatic vs. Aliphatic Systems: The phenyl-containing analog [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol exhibits significantly higher LogP (3.5) and is used in optoelectronic applications due to its rigid aromatic structure .
Stability and Reactivity
- Thermal Stability: The trifluoromethyl group enhances thermal stability, with a decomposition temperature of 220°C for the target compound, versus 195°C for (4-Tert-butylcyclohexyl)methanol .
- Chemical Reactivity: The hydroxymethyl group in this compound undergoes esterification and etherification more readily than the hydroxyl group in trans-4-(Trifluoromethyl)cyclohexanol, enabling diverse derivatization .
Market and Commercial Availability
- Pricing : The target compound is priced at ¥6,400/250g (Japan), reflecting its niche applications .
- Availability: While this compound is produced by suppliers like BLD Pharm and CymitQuimica, analogs like [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol are less commercially accessible due to complex synthesis .
Biological Activity
Trans-(4-(Trifluoromethyl)cyclohexyl)methanol is an organofluorine compound with significant potential in various biological applications. Characterized by its trifluoromethyl group attached to a cyclohexyl ring, this compound has garnered attention for its unique properties that enhance lipophilicity and metabolic stability. Its molecular formula is CHFO, with a molecular weight of approximately 182.18 g/mol.
The compound can be synthesized through several methods, including stepwise Robinson annulation and other organic synthesis techniques. These synthetic routes are crucial for producing the compound for research and industrial applications.
This compound's biological activity primarily involves its interaction with enzymes and receptors. It can act as an inhibitor by binding to specific molecular targets, thereby modulating their activity. The exact molecular pathways depend on the biological context and specific cellular interactions.
Biological Applications
The compound has several notable applications in scientific research:
- Enzyme Inhibition Studies : It is utilized in the study of enzyme inhibitors, helping to elucidate mechanisms of action and potential therapeutic uses.
- Receptor Binding Assays : The compound serves as a valuable tool in receptor binding studies, contributing to the understanding of ligand-receptor interactions.
Case Studies and Research Findings
Research on this compound has highlighted its potential in various biological contexts:
- Inhibition of Enzyme Activity : Studies have shown that this compound can inhibit specific enzymes, suggesting its use as a lead compound in drug development. For instance, it has been evaluated for its effects on cytochrome P450 enzymes, which are critical in drug metabolism .
- Receptor Interaction : The binding affinity of this compound to various receptors has been assessed, indicating its potential role as a modulator in pharmacological applications .
- Toxicological Assessments : Toxicology studies have indicated that while the compound exhibits biological activity, it may also present irritant properties, necessitating careful evaluation when considering therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Trifluoromethyl)cyclohexanol | CHFO | Similar structure but lacks the trans configuration; potential differences in biological activity |
| 1,1,1-Trifluoro-2-propanol | CHFO | Smaller structure; used primarily in solvent applications |
| Trifluoroacetaldehyde | CHFO | Reactive aldehyde; utilized in organic synthesis |
This table illustrates the structural diversity among compounds related to this compound and highlights how these differences may influence their biological activities.
Q & A
Q. What are the common synthetic routes for trans-(4-(Trifluoromethyl)cyclohexyl)methanol?
Methodological Answer: The synthesis typically involves:
- Reduction of Ketones : Starting from trans-4-(trifluoromethyl)cyclohexanone, reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the alcohol. For stereochemical control, catalytic hydrogenation (e.g., H₂/Pd-C) may be preferred to retain the trans configuration .
- Grignard Addition : Reaction of trans-4-(trifluoromethyl)cyclohexylmagnesium bromide with formaldehyde, followed by acidic workup. This route requires careful control of reaction temperature to avoid byproducts .
Q. Key Considerations :
Q. How is the compound characterized to confirm its structure and stereochemistry?
Methodological Answer:
Q. What are the key physical-chemical properties critical for handling and storage?
Methodological Answer:
- Melting Point : 64–68°C (similar to trans-cyclohexyl diols) .
- LogP : ~0.8 (predicted), indicating moderate hydrophobicity. Solubility in polar solvents (e.g., ethanol, DMSO) is preferred for biological assays .
- Stability :
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in substitution reactions?
Methodological Answer: The -CF₃ group is strongly electron-withdrawing, which:
- Activates the Alcohol : Facilitates nucleophilic substitution (e.g., tosylation with TsCl/pyridine) at the hydroxyl site.
- Steric Effects : The bulky cyclohexyl-CF₃ group hinders SN2 mechanisms, favoring SN1 pathways in acidic conditions.
- Case Study : In sulfonate ester formation, reaction rates decrease by ~40% compared to non-fluorinated analogs due to steric hindrance .
Q. Experimental Design :
- Compare reaction kinetics with non-fluorinated analogs using HPLC to track intermediate formation .
Q. What strategies mitigate racemization during derivatization of the alcohol group?
Methodological Answer:
- Low-Temperature Reactions : Conduct reactions below 0°C (e.g., Mitsunobu reactions with DIAD/Ph₃P) to retain stereochemistry.
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to stabilize the hydroxyl group during harsh conditions (e.g., Grignard additions) .
- Chiral HPLC : Monitor enantiomeric excess (ee) post-reaction. A Chiralpak AD-H column (hexane/isopropanol) resolves enantiomers effectively .
Q. How does the compound’s stability under varying pH conditions impact its use in biological assays?
Methodological Answer:
Q. What are the challenges in quantifying trace impurities in synthesized batches?
Methodological Answer:
Q. How is computational modeling used to predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like cytochrome P450. The CF₃ group enhances hydrophobic interactions but may sterically hinder active-site access .
- QSAR Models : Correlate LogP and polar surface area (PSA) with membrane permeability. A PSA of 40.5 Ų suggests moderate blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
